4-(1-Aminobutyl)-2,6-dichlorophenol
CAS No.:
Cat. No.: VC17705373
Molecular Formula: C10H13Cl2NO
Molecular Weight: 234.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13Cl2NO |
|---|---|
| Molecular Weight | 234.12 g/mol |
| IUPAC Name | 4-(1-aminobutyl)-2,6-dichlorophenol |
| Standard InChI | InChI=1S/C10H13Cl2NO/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,9,14H,2-3,13H2,1H3 |
| Standard InChI Key | WRUSMVRBTVRRAX-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C1=CC(=C(C(=C1)Cl)O)Cl)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-(1-Aminobutyl)-2,6-dichlorophenol is classified as an aromatic amine due to its amino-functionalized side chain and a chlorinated phenolic core. The IUPAC name, 4-(1-aminobutyl)-2,6-dichlorophenol, reflects the positions of the chlorine substituents (2,6-) and the aminobutyl group at the 4-position of the benzene ring . Key identifiers include:
The compound’s structure features a butylamine chain that introduces basicity and potential hydrogen-bonding sites, while the dichlorophenol moiety contributes electrophilic character and lipid solubility. X-ray crystallography data, though currently unavailable, would likely reveal intramolecular hydrogen bonding between the phenolic -OH and the amine group, stabilizing the molecular conformation.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary synthetic route involves the alkylation of 2,6-dichlorophenol with 1-aminobutane under controlled conditions. This nucleophilic substitution reaction proceeds via the following generalized scheme:
Key parameters include:
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Temperature: 80–120°C to overcome activation energy barriers.
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
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Catalyst: Base catalysts (e.g., K₂CO₃) to deprotonate the phenol and enhance nucleophilicity.
Industrial Production
For large-scale manufacturing, continuous flow reactors are preferred over batch processes due to their superior heat transfer and mixing efficiency. A typical industrial setup might involve:
| Parameter | Industrial Specification |
|---|---|
| Reactor Type | Tubular flow reactor |
| Residence Time | 15–30 minutes |
| Temperature Control | Jacketed heating at 100°C |
| Yield Optimization | In-line purification via crystallization |
This method reduces side reactions such as over-alkylation or decomposition, achieving yields exceeding 85%.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic dichlorophenol core but dissolves readily in organic solvents like ethanol, acetone, and dichloromethane. Stability studies indicate sensitivity to:
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Light: Photodegradation observed under UV exposure, necessitating amber glass storage.
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Oxidation: The amine group undergoes gradual oxidation in air, requiring inert atmosphere storage (N₂ or Ar) .
| Condition | Specification |
|---|---|
| Temperature | 2–8°C (refrigerated) |
| Container | Amber glass with PTFE-lined cap |
| Atmosphere | Nitrogen-purged |
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